Lipophilicity and Phase‑Partitioning Advantage over N,N-Dimethylacetamide
DFDMA exhibits a calculated logP of −0.24 and a predicted water solubility of 1.06 × 10⁵ mg L⁻¹ at 25 °C, compared to a logP of −0.77 and complete miscibility for N,N-dimethylacetamide (DMA) [1]. The higher logP (Δ +0.53) and lower aqueous solubility improve partitioning into organic phases, facilitating product isolation in biphasic reactions.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −0.24 (ACD/Labs estimate); water solubility 1.06 × 10⁵ mg L⁻¹ |
| Comparator Or Baseline | N,N-Dimethylacetamide (DMA): logP = −0.77 (estimated); miscible with water |
| Quantified Difference | ΔlogP = +0.53; water solubility reduced from miscible to ~10⁵ mg L⁻¹ |
| Conditions | Calculated values (ACD/Percepta, KOWWIN v1.67); experimental data for DMA from PubChem |
Why This Matters
The increased lipophilicity of DFDMA relative to DMA enhances its utility as a reaction medium or extractant in fluorinated compound synthesis, where preferential organic-phase partitioning is desired.
- [1] PubChem. N,N-Dimethylacetamide. CID 31374. https://pubchem.ncbi.nlm.nih.gov/compound/31374 (accessed 2026-05-13). View Source
